Methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)benzoate
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Overview
Description
Methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)benzoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a methyl ester group, a sulfonamide linkage, and a tert-butyl substituted phenyl ring. These structural features contribute to its distinct chemical behavior and potential utility in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)benzoate typically involves a multi-step process. One common method includes the reaction of 4-tert-butylbenzenesulfonyl chloride with 3-aminobenzoic acid methyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a β-catenin degradation inducer, which can be useful in studying Wnt signaling pathways.
Medicine: Explored for its anti-proliferative effects against cancer cells, particularly in Wnt-dependent cancers.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The compound exerts its effects primarily through the interaction with β-catenin. It binds to the C-terminal region of β-catenin, inducing its ubiquitination and subsequent proteasomal degradation. This mechanism disrupts the Wnt signaling pathway, which is crucial for cell proliferation and differentiation. By inhibiting β-catenin, the compound can effectively reduce the growth of Wnt-dependent cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-tert-butylbenzoate: Similar in structure but lacks the sulfonamide linkage.
Methyl 3-amino-4-iodobenzoate: Contains an amino group and an iodine atom, differing in functional groups.
Methyl 2-(4-tert-butylphenyl)acetate: Similar in having a tert-butylphenyl group but differs in the ester linkage
Uniqueness
Methyl 3-({[4-(tert-butyl)phenyl]sulfonyl}amino)benzoate is unique due to its combination of a sulfonamide linkage and a tert-butyl substituted phenyl ring. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 3-[(4-tert-butylphenyl)sulfonylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-18(2,3)14-8-10-16(11-9-14)24(21,22)19-15-7-5-6-13(12-15)17(20)23-4/h5-12,19H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEPZTVADGNURF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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